Dibromoborane dimethyl sulfide complex
Description
Haloboranes are potent Lewis acids and versatile reagents, yet their high reactivity can lead to a lack of selectivity and difficulties in handling. The formation of adducts with Lewis bases, such as dimethyl sulfide (B99878), provides a practical solution to these challenges, leading to the development of stable, yet effective, chemical entities for modern synthetic chemistry.
Borane (B79455) (BH₃) and its halogenated derivatives (haloboranes) are highly reactive, electron-deficient species. vedantu.com This electron deficiency makes them powerful Lewis acids, but also pyrophoric and difficult to handle in their free form. organic-chemistry.org The formation of a coordinate covalent bond with a Lewis base—an electron-pair donor—stabilizes the borane, rendering it a manageable and practical reagent. ucla.edu This combination is known as a Lewis acid-base adduct. ucla.edu
Common Lewis bases used for this purpose include tetrahydrofuran (B95107) (THF) and dimethyl sulfide (DMS). organic-chemistry.orgyale.edu The resulting complexes, such as borane-THF (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂), serve as convenient carriers of the reactive borane moiety. organic-chemistry.orgwikipedia.org The Lewis base attenuates the reactivity of the borane, allowing for more controlled and selective reactions. wikipedia.org Borane-dimethyl sulfide (BMS) is noted for its higher stability and solubility compared to the THF adduct, making it available in higher concentrations and expanding its utility in various aprotic solvents. wikipedia.org
Haloborane-Lewis base adducts extend this principle to boron halides. The substitution of hydrogen with halogen atoms on the boron center significantly modifies the reagent's Lewis acidity and reactivity. These adducts are crucial in a variety of transformations, including hydroboration, reduction of functional groups, and the regioselective opening of cyclic ethers like epoxides. sigmaaldrich.comresearchgate.net The specific choice of both the halogen and the Lewis base allows for fine-tuning of the reagent's steric and electronic properties to achieve desired chemical outcomes.
The family of haloborane-dimethyl sulfide reagents includes monochloro-, dichloro-, monobromo-, and dibromoborane (B81526) adducts. Dibromoborane dimethyl sulfide complex (BHBr₂·SMe₂) has been developed as a highly promising, mild, and selective reagent. researchgate.net Its evolution stems from the need for reagents that can perform specific transformations where other boranes may be less effective or exhibit poor selectivity.
One of the standout applications of BHBr₂·SMe₂ is in the ring-opening of epoxides to form bromohydrins. researchgate.net This reaction is synthetically valuable for creating functionalized molecules. Research has demonstrated that BHBr₂·SMe₂ and its monobromo counterpart are superior reagents for this purpose, operating effectively at temperatures from 0°C to ambient temperature. researchgate.net
The utility of BHBr₂·SMe₂ is particularly evident in its high regioselectivity. For most terminal epoxides, the cleavage occurs via a borderline SN2-type mechanism, where the bromide ion attacks the less sterically hindered carbon atom, leading preferentially to the formation of the primary bromide. researchgate.net This selectivity is a significant advantage over other brominating agents that may yield mixtures of regioisomers. Furthermore, unlike some other boron-based reagents, the regioselectivity of BHBr₂·SMe₂ is not significantly affected by the polarity of the solvent. researchgate.net
Beyond epoxide opening, this compound is utilized in hydroboration reactions and various boronation reactions for the formation of cyclic boronium salts. sigmaaldrich.com Its distinct reactivity profile makes it a valuable tool for complex molecule synthesis where chemo- and regioselectivity are paramount.
Interactive Data Table: Regioselective Ring Opening of Epoxides
Data sourced from research on the regioselective opening of epoxides. researchgate.net α-position refers to the more substituted carbon of the epoxide ring (benzylic in the case of styrene (B11656) oxide), while the β-position is the less substituted carbon.
Structure
2D Structure
Properties
InChI |
InChI=1S/C2H6S.BBr2/c1-3-2;2-1-3/h1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOJEHVVMRCCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](Br)Br.CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BBr2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452212 | |
| Record name | Boron dibromide methyl sulfide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55671-55-1 | |
| Record name | Boron dibromide methyl sulfide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromoborane dimethyl sulfide complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Dibromoborane Dimethyl Sulfide Complex
Commercial Availability and Preparative Considerations for Research Scale
Dibromoborane (B81526) dimethyl sulfide (B99878) complex, a valuable reagent in organic synthesis, is accessible to researchers through both commercial procurement and laboratory preparation. The choice between these options often depends on the required scale, purity, and the specific application.
Commercial Availability:
For many research applications, the direct purchase of dibromoborane dimethyl sulfide complex is a convenient option. Several chemical suppliers offer this reagent in various forms and quantities. It is commonly available as a neat solid or as a standardized solution, typically 1.0 M in a solvent such as dichloromethane. sigmaaldrich.com The commercial availability ensures a reliable source of the reagent with specified purity, which is crucial for reproducible experimental results.
Below is a summary of typical commercial offerings for this compound:
| Product Description | Common Forms | Typical Concentration (for solutions) | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Solid | N/A | 55671-55-1 | (CH₃)₂S·BHBr₂ | 233.76 g/mol |
| This compound solution | Liquid | 1.0 M in dichloromethane | 55671-55-1 | (CH₃)₂S·BHBr₂ | 233.76 g/mol |
This table is interactive and represents typical data from chemical suppliers.
Preparative Considerations for Research Scale:
In situations requiring large quantities or specific formulations of this compound, laboratory synthesis may be a more practical approach. Several methods have been reported for the preparation of this reagent on a research scale. These methods primarily involve the reaction of precursor borane (B79455) compounds.
Key synthetic routes to this compound include:
Redistribution Reaction: A common and effective method is the redistribution reaction between borane-dimethyl sulfide (BH₃·SMe₂) and boron tribromide (BBr₃) or its dimethyl sulfide complex (BBr₃·SMe₂). researchgate.net This reaction allows for a controlled synthesis of the desired product. The stoichiometry of the reactants can be adjusted to favor the formation of the dibromoborane complex.
Reaction with Bromine: An alternative synthesis involves the direct reaction of borane-dimethyl sulfide (BH₃·SMe₂) with elemental bromine. researchgate.net This reaction is typically carried out in a suitable solvent, such as carbon disulfide.
The selection of the synthetic method can be influenced by the availability of starting materials and the desired purity of the final product. The precursor, borane-dimethyl sulfide, is itself commercially available or can be prepared by absorbing gaseous diborane (B8814927) into dimethyl sulfide. wikipedia.orgborates.today
A summary of the primary laboratory preparation methods is provided below:
| Reaction | Reactants | Solvent | Key Features |
| Redistribution | Borane-dimethyl sulfide (BH₃·SMe₂) and Boron tribromide-dimethyl sulfide (BBr₃·SMe₂) | Not specified in abstract | Controlled synthesis based on stoichiometry. researchgate.net |
| Redistribution | Borane-dimethyl sulfide (BH₃·SMe₂) and Boron tribromide (BBr₃) | Not specified in abstract | Similar to the above, allowing for control over the degree of bromination. researchgate.net |
| Bromination | Borane-dimethyl sulfide (BH₃·SMe₂) and Bromine (Br₂) | Carbon disulfide (CS₂) | Direct bromination of the borane complex. researchgate.net |
This table is interactive and outlines the main synthetic strategies for research-scale preparation.
For researchers preparing the complex in-house, careful handling and analysis are paramount. The purity of the synthesized this compound can be assessed using spectroscopic techniques. ¹H NMR and ¹¹B NMR spectroscopy are valuable tools for characterizing the product and confirming its identity. researchgate.net Furthermore, the concentration of the active reagent can be determined by hydrolyzing a small sample and measuring the volume of hydrogen gas that is evolved. researchgate.net This analytical step is crucial for ensuring accurate stoichiometry in subsequent reactions.
Reactivity and Mechanistic Investigations of Dibromoborane Dimethyl Sulfide Complex
Hydroboration Reactions Mediated by Dibromoborane (B81526) Dimethyl Sulfide (B99878) Complex
Dibromoborane dimethyl sulfide complex, an important reagent in organic synthesis, serves as a source of dibromoborane for various chemical transformations. Its reactivity is highlighted by its participation in hydroboration reactions, where it adds across carbon-carbon double and triple bonds.
Regioselectivity in Alkene Hydroboration with Dihaloborane-Dimethyl Sulfide Complexes
The hydroboration of alkenes is a pivotal reaction that typically proceeds with high regioselectivity. scielo.org.bo Steric and electronic effects govern the addition of the borane (B79455) moiety, favoring the attack on the less substituted carbon atom of the double bond. scielo.org.boresearchgate.net This preference is driven by the need to minimize steric hindrance as the hydroboration proceeds, potentially through to the formation of a trialkylborane. scielo.org.boresearchgate.net
The use of substituted boranes, such as dihaloborane-dimethyl sulfide complexes, can significantly enhance this inherent regioselectivity compared to unsubstituted borane (BH₃). scielo.org.boredalyc.org For instance, while diborane (B8814927) exhibits a 94% regioselectivity in the hydroboration of 1-hexene, this increases to 99% with chloroborane-dimethyl sulfide. scielo.org.boredalyc.org This trend of improved regioselectivity with halogenated borane complexes holds for various alkene substrates.
Table 1: Regioselectivity of Various Borane Reagents in Alkene Hydroboration
| Alkene Substrate | Diborane (% Boron at Less Hindered Carbon) | Chloroborane-Dimethyl Sulfide (% Boron at Less Hindered Carbon) | Thexylchloroborane-Dimethyl Sulfide (% Boron at Less Hindered Carbon) | 9-BBN (% Boron at Less Hindered Carbon) |
|---|---|---|---|---|
| 1-Hexene | 94 | 99 | 99 | 99.9 |
| 2-Methyl-1-butene | 99 | 99.5 | 97 | 99.8 |
| 4-Methyl-2-pentene | 57 | - | 99 | 99.8 |
| Styrene (B11656) | 80 | 98 | 99 | 98.5 |
Data sourced from scientific literature. scielo.org.bo
The increased steric bulk of the dihaloborane complexes, along with electronic effects from the halogen atoms, contributes to a more pronounced preference for addition to the sterically less encumbered carbon atom of the alkene. scielo.org.bo
Kinetic and Mechanistic Studies of Hydroboration with Dibromoborane-Dimethyl Sulfide
Kinetic investigations into the hydroboration of alkenes and alkynes with dibromoborane dimethyl sulfide (HBBr₂·SMe₂) provide critical insights into the reaction mechanism. Studies utilizing ¹¹B NMR spectroscopy to monitor the reaction progress as a function of concentration and temperature have been particularly revealing. mku.ac.ke
The hydroboration reactions of substrates like 1-octene (B94956) and 1-hexyne (B1330390) with HBBr₂·SMe₂ have been observed to exhibit saturation kinetics. mku.ac.ke This phenomenon indicates that the reaction rate does not increase linearly with the concentration of the alkene or alkyne substrate after a certain point. Such behavior is characteristic of a multi-step reaction mechanism involving a pre-equilibrium step. The proposed mechanism involves the initial dissociation of dimethyl sulfide from the borane complex, followed by the attack of the unsaturated substrate on the resulting transient dibromoborane species. mku.ac.ke
A key step in the hydroboration mechanism is the dissociation of the dimethyl sulfide (SMe₂) ligand from the dibromoborane. mku.ac.ke Kinetic studies have allowed for the determination of the rate of this dissociation. A comparison with the related monobromoborane dimethyl sulfide complex (H₂BBr·SMe₂) reveals significant differences in reactivity. The rate of dissociation of SMe₂ from H₂BBr·SMe₂ is approximately 34 times faster than from HBBr₂·SMe₂. mku.ac.ke This suggests that the presence of a second bromine atom on the boron center strengthens the boron-sulfur bond, slowing the dissociation.
Table 2: Comparative Kinetic Data for Hydroboration with Bromoborane Complexes at 25 °C
| Parameter | H₂BBr·SMe₂ with 1-Octene | H₂BBr·SMe₂ with 1-Hexyne | HBBr₂·SMe₂ |
|---|---|---|---|
| Rate of SMe₂ Dissociation (k₁) (x 10⁻³ s⁻¹) | 7.36 ± 0.59 | 7.32 ± 0.90 | ~0.22 (Calculated) |
| Second Order Rate Constant (k₂) (M⁻¹s⁻¹) | 7.00 ± 0.81 | 7.03 ± 0.70 | ~0.64 (Calculated) |
| Overall Composite Second Order Rate Constant (kK) (x 10⁻² M⁻¹s⁻¹) | 3.30 ± 0.43 | 3.10 ± 0.37 | - |
Data for H₂BBr·SMe₂ sourced from kinetic studies. mku.ac.ke Data for HBBr₂·SMe₂ is estimated based on comparative rates provided in the source. mku.ac.ke
Reduction Reactions Employing this compound
Beyond hydroboration, borane-dimethyl sulfide complexes are versatile reducing agents in organic synthesis. organic-chemistry.orgcommonorganicchemistry.com The dimethyl sulfide ligand helps to tame the reactivity of the borane, making it a more stable and manageable reagent compared to gaseous diborane. commonorganicchemistry.comwikipedia.org
General Reductive Transformations in Organic Synthesis
Dibromoborane-dimethyl sulfide is effective in a range of reductive transformations. A notable application is the regioselective ring-opening of epoxides (oxiranes) to produce the corresponding bromohydrins. researchgate.net This reaction provides a mild and efficient alternative to other brominating agents. In the case of unsymmetrical terminal epoxides, the cleavage generally proceeds via a borderline SN2-type mechanism, leading to the formation of primary bromides as the major product. researchgate.net
The complex can also participate in the reduction of various carbonyl-containing functional groups. While borane dimethyl sulfide itself is well-known for reducing carboxylic acids, esters, and amides, the halogenated derivatives exhibit their own specific reactivity profiles. researchgate.netnih.gov The presence of the bromine atoms modifies the Lewis acidity and hydride-donating ability of the boron center, influencing its reactivity and selectivity in reduction reactions.
Table 3: Reductive Cleavage of Symmetrical Epoxides with Haloborane-DMS Complexes
| Epoxide | Reagent | Product Halogen | Yield (%) | Isomeric Purity (%) |
|---|---|---|---|---|
| Cyclohexene (B86901) oxide | BHCl₂·SMe₂ | Cl | 93 | >99 |
| BHBr₂·SMe₂ | Br | 92 | >99 | |
| Cyclopentene oxide | BHCl₂·SMe₂ | Cl | 89 | >99 |
| BHBr₂·SMe₂ | Br | 91 | >99 | |
| 2,3-Butene oxide | BHCl₂·SMe₂ | Cl | 87 | >99 |
| BHBr₂·SMe₂ | Br | 89 | >99 |
Data adapted from studies on epoxide ring-opening reactions. researchgate.net
Carbon-Carbon Bond Forming Reactions Involving this compound
This compound serves as a versatile reagent in synthetic organic chemistry, particularly in reactions designed to form new carbon-carbon bonds. Its applications range from being a key component in sequences involving reductive elimination to its use as a boron source in lithiation-borylation and boronation reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Reductive Elimination for Carbon-Carbon Bond Formation
This compound is utilized as a reactant in multi-step processes where the ultimate carbon-carbon bond formation occurs via reductive elimination from a transition metal center. sigmaaldrich.comsigmaaldrich.com Reductive elimination is a fundamental step in organometallic chemistry, involving the formation of a new covalent bond between two ligands with a concurrent decrease in the oxidation state of the metal center. wikipedia.orglibretexts.org This step is often the product-forming phase in many catalytic cycles, such as the Suzuki-Miyaura coupling. wikipedia.orgbhu.ac.in
In these catalytic systems, an organoboron compound, which can be prepared from reagents like this compound, undergoes transmetallation with an activated transition metal complex (e.g., palladium). wikipedia.org The two organic groups are then brought into proximity on the metal center, and the subsequent reductive elimination forges the C-C bond and regenerates the active catalyst. libretexts.orgbhu.ac.in The rate and efficiency of reductive elimination can be influenced by factors such as the electron density at the metal, steric bulk of ancillary ligands, and the nature of the groups being eliminated. libretexts.orgnih.gov While the elimination step itself does not directly involve the boron complex, the complex is crucial for introducing one of the organic partners into the catalytic cycle.
Lithiation-Borylation Reactions with Hoppe's Lithiated Carbamates
The lithiation-borylation reaction sequence is a powerful and highly stereoselective method for carbon-carbon bond formation, and this compound is a suitable reactant for such transformations. sigmaaldrich.comsigmaaldrich.com This process involves the stereoselective deprotonation of O-alkyl carbamates, known as Hoppe's carbamates, using a strong base like s-butyllithium, often in the presence of a chiral ligand such as (-)-sparteine, to generate a configurationally stable α-lithiated carbamate. acs.orgnih.gov
This lithiated carbenoid is then trapped by an electrophilic boron species, such as a boronic ester or a borane complex like dibromoborane dimethyl sulfide. acs.orgbris.ac.uk The resulting boronate "ate" complex undergoes a spontaneous 1,2-metalate rearrangement, where the alkyl group migrates from the boron atom to the adjacent carbon atom, effectively forming a new C-C bond with high stereocontrol. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of enantioenriched homoallylic alcohols with excellent control over all stereochemical elements. nih.goved.ac.ukfigshare.com
The reaction of sparteine-complexed lithiated carbamates with trans-alkenyl-9-BBN derivatives, followed by the addition of an aldehyde, yields (Z)-anti-homoallylic alcohols with high enantiomeric and diastereomeric ratios. nih.govresearchgate.net Similarly, reactions with (Z)-alkenyl pinacol (B44631) boronic esters can produce (E)-syn-homoallylic alcohols. nih.gov
| Entry | Lithiated Carbamate Precursor | Borane/Boronic Ester | Aldehyde | Product Configuration | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
| 1 | n-Hexyl-OCb(NiPr₂) | trans-Hexenyl-9-BBN | Benzaldehyde | (Z)-anti | >95:5 | >99:1 |
| 2 | n-Hexyl-OCb(NiPr₂) | trans-Styryl-9-BBN | Isobutyraldehyde | (Z)-anti | >95:5 | >99:1 |
| 3 | Cyclohexyl-OCb(NiPr₂) | trans-Hexenyl-9-BBN | Benzaldehyde | (Z)-anti | >95:5 | >99:1 |
| 4 | n-Hexyl-OCb(NiPr₂) | (Z)-Hexenyl pinacol boronic ester | Benzaldehyde | (E)-syn | >96:4 | >98:2 |
Data synthesized from research findings on lithiation-borylation reactions. nih.govresearchgate.net
Boronation Reactions for the Formation of Cyclic Boronium Salts
This compound is an effective reagent for boronation reactions aimed at synthesizing cyclic boronium salts. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Boronium salts are cationic boron compounds where the boron center is tetracoordinate and bears a positive charge. nih.gov The synthesis of these salts often involves the reaction of a boron halide or its complex with Lewis bases.
For instance, the reaction of a related complex, tribromoborane dimethyl sulfide, with four equivalents of a pyridine (B92270) derivative in a suitable solvent leads to the precipitation of the corresponding tetra(pyridine)boronium(3+) bromide salt. rsc.org this compound can react in a similar fashion with bidentate nucleophiles, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, to form stable cyclic boronium salts. nih.gov In these reactions, the dimethyl sulfide ligand is displaced by the stronger nucleophilic groups, which coordinate to the boron center. The resulting cyclic structure enhances the stability of the boronium cation. nih.gov These compounds are of interest for their unique electronic properties and potential applications in materials science and catalysis. rsc.org
Ring-Opening Reactions of Epoxides with this compound
The strained three-membered ring of epoxides makes them susceptible to ring-opening by a variety of nucleophiles and electrophiles. libretexts.orgmdpi.com this compound has proven to be a highly effective reagent for the halogenative cleavage of epoxides, affording vicinal bromohydrins with high degrees of control over regioselectivity and stereoselectivity. researchgate.netresearchgate.net
Regioselective Cleavage of Terminal Epoxides to Bromohydrins
This compound exhibits excellent regioselectivity in the ring-opening of terminal (monosubstituted) epoxides. researchgate.net The reaction proceeds via a borderline SN2-type mechanism, where the bromide ion preferentially attacks the less sterically hindered carbon atom of the epoxide ring. researchgate.net This selective attack leads to the predominant formation of the primary bromide over the secondary bromide. researchgate.net
This high regioselectivity is maintained across a range of terminal epoxides and is largely unaffected by the polarity of the solvent. researchgate.net The reagent's chemoselectivity is also noteworthy, as it can cleave epoxides without affecting other reactive functional groups that might be present in the molecule, such as alkenes, alkynes, ethers, and esters. researchgate.net
| Epoxide Substrate | Product Ratio (Primary Bromide : Secondary Bromide) | Yield (%) |
| 1,2-Epoxyhexane | 94 : 6 | 92 |
| 1,2-Epoxydodecane | 95 : 5 | 93 |
| 3,3-Dimethyl-1,2-epoxybutane | >99 : <1 | 90 |
| Styrene Oxide | 12 : 88 | 95 |
Data adapted from studies on the regioselective cleavage of epoxides with BHBr₂·SMe₂. researchgate.net
An exception to this general trend is styrene oxide, where the attack occurs preferentially at the more substituted benzylic carbon. This reversal of regioselectivity is attributed to the electronic stabilization of the incipient carbocation at the benzylic position, suggesting a mechanism with more SN1 character for this specific substrate. researchgate.net
Stereoselective Aspects of Epoxide Ring-Opening
The ring-opening of epoxides with this compound is a highly stereoselective process. researchgate.net When symmetrical epoxides, such as cyclohexene oxide or cis-2,3-butene oxide, are subjected to the reaction, the corresponding trans-bromohydrins are formed with excellent isomeric purity (>99%). researchgate.net
This stereochemical outcome is a direct consequence of the SN2 mechanism, which involves a backside attack by the nucleophilic bromide on one of the epoxide carbons. libretexts.org This backside attack forces an inversion of the stereochemical configuration at the site of attack, resulting in a trans arrangement of the incoming bromide and the resident oxygen atom (which becomes a hydroxyl group upon workup) in the final product. libretexts.orgresearchgate.net This predictable stereocontrol makes the reaction a valuable tool for the synthesis of complex molecules where specific stereochemistry is required. mdpi.com
Mechanistic Insights into Epoxide Opening: Borderline SN2-type Pathways
The reaction of this compound with epoxides (oxiranes) to form bromohydrins is a key transformation. Mechanistic studies indicate that the cleavage of the epoxide ring does not follow a pure SN1 or SN2 pathway but rather proceeds through a "borderline SN2-type" mechanism. researchgate.net
In this mechanism, the boron atom, acting as a Lewis acid, coordinates to the epoxide oxygen. This coordination polarizes the carbon-oxygen bond, making the carbon atoms more electrophilic. The bromide ion, delivered from the boron complex, then attacks one of the carbon atoms. The term "borderline" signifies that the transition state has characteristics of both SN1 and SN2 pathways. While it involves a backside attack characteristic of an SN2 reaction, there is also a significant degree of positive charge buildup on the carbon atom being attacked, a feature more typical of an SN1 reaction. For most terminal epoxides, this pathway favors the formation of primary bromides over secondary ones. researchgate.net
Chemoselectivity in the Presence of Other Functional Groups
A significant advantage of using bromoborane-dimethyl sulfide reagents, including the dibromo- variant, is their high degree of chemoselectivity. These reagents can selectively cleave epoxides without reacting with other sensitive functional groups that may be present in the same molecule. researchgate.net
The following table presents data on the chemoselective cleavage of epoxides in the presence of other functional groups using a related B-bromoborane reagent, highlighting the regioselectivity of the attack. researchgate.net
| Substrate | Reagent and Conditions | α-attack (%) | β-attack (%) | Yield (%) |
|---|---|---|---|---|
| 4-Phenyl-1,2-epoxybutane | BHBr₂-DMS / CHCl₃ / –35 °C / 16 h | 89 | 11 | 90 |
| (2,3-Epoxypropyl)benzene | BHBr₂-DMS / CHCl₃ / 0 °C to r.t. / 16 h | 83 | 17 | 87 |
| (±)-1,2-Epoxy-3-phenoxypropane | BHBr₂-DMS / CHCl₃ / –35 °C / 16 h | >95 | <5 | 75 |
Data sourced from a study on B-bromoboranes, illustrating typical chemo- and regioselectivity. researchgate.net
Preparation of Boron Analogues of Bioactive Molecules
This compound is a valuable reactant in the synthesis of organoboron compounds, including those designed as analogues of biologically active molecules. sigmaaldrich.com One notable application is in the preparation of boron analogues of uracil (B121893). sigmaaldrich.com
In this context, boron-nitrogen heterocycles are synthesized to be isoelectronic with naturally occurring pyrimidine (B1678525) bases like uracil. These analogues, such as 1,3,5-triaza-2-boracyclohexa-4,6-diones, are created by reacting boranes with biurets. researchgate.net While the direct synthesis may involve various borane precursors, the utility of dibromoborane dimethyl sulfide lies in its role as a hydroborating or borylating agent, providing a pathway to introduce the boron atom into the core structure. These uracil analogues are of interest in medicinal chemistry for their potential as antimetabolites or other therapeutic agents.
Analytical and Spectroscopic Characterization in the Context of Dibromoborane Dimethyl Sulfide Complex Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov In the study of organoborane chemistry, and specifically reactions involving the dibromoborane (B81526) dimethyl sulfide (B99878) complex, NMR provides detailed insights into reaction kinetics, the structure of intermediates, and the identification of various boron-containing species in solution. nih.govacs.org
¹¹B NMR spectroscopy is particularly powerful for investigating hydroboration reactions due to the high natural abundance and sensitivity of the ¹¹B nucleus. nih.gov This technique allows for the direct observation of the boron atom, providing a window into the changes in its chemical environment as a reaction proceeds. nih.gov The chemical shift in ¹¹B NMR is highly sensitive to the electronic and steric environment of the boron atom, making it an excellent probe for identifying different boron species. sdsu.edu
In the context of hydroboration with reagents like dibromoborane dimethyl sulfide, ¹¹B NMR is employed to monitor the reaction's progress by observing the disappearance of the starting borane (B79455) signal and the appearance of new signals corresponding to the organoborane products. mku.ac.ke Kinetic studies of hydroboration reactions have been successfully conducted using ¹¹B NMR spectroscopy to determine reaction rates as a function of concentration and temperature. mku.ac.keresearchgate.net For instance, research on the hydroboration of alkenes and alkynes with related bromoborane-dimethyl sulfide complexes has revealed detailed mechanistic pathways. mku.ac.ke These studies show that the initial step often involves the dissociation of the dimethyl sulfide ligand from the boron center, a process that can be tracked by changes in the ¹¹B NMR spectrum. mku.ac.ke
The addition of a ligand or base, such as dimethyl sulfide, to a tricoordinate borane results in a characteristic upfield shift in the ¹¹B NMR spectrum as the boron center changes from sp² to sp³ hybridization. sdsu.edunsf.gov This principle is fundamental to monitoring the reaction, as the starting complex, intermediates, and final products will each have distinct chemical shifts. The coordination of the dimethyl sulfide to the dibromoborane, for example, results in a signal at a different frequency than the free, tricoordinate borane or the resulting tetracoordinate alkyl/vinyldibromoborane product. sdsu.edu
The identification of various boron species is facilitated by the wide range of chemical shifts in ¹¹B NMR. Different types of boron compounds resonate in predictable regions of the spectrum. The number of substituents, their electronegativity, and the coordination state of the boron atom all systematically influence the chemical shift. sdsu.edu For example, tricoordinate boranes containing a B-H bond are more variable in their chemical shifts compared to trialkylboranes, which typically appear in a narrow downfield region. sdsu.edu
Below is a table illustrating typical ¹¹B NMR chemical shift ranges for various classes of boron compounds relevant to the study of hydroboration reactions.
Table 1: Representative ¹¹B NMR Chemical Shifts for Various Boron Species
| Class of Boron Compound | Hybridization | Typical ¹¹B Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| BH₄⁻ (Borohydrides) | sp³ | -45 to -26 | Signal is shifted to higher field. sdsu.edu |
| Tetracoordinate Alkylborates | sp³ | -22 to -15 | Found in a relatively narrow region. sdsu.edu |
| Borane-Ligand Adducts (e.g., BH₃·L) | sp³ | Variable, upfield of free borane | Chemical shift depends on ligand strength; stronger complexes are more upfield. sdsu.edu |
| Trivalent Organoboranes (B-H) | sp² | Variable | Dependent on the structure of the organic groups. sdsu.edu |
By integrating the signals in the ¹¹B NMR spectra over time, researchers can determine the relative concentrations of reactants, intermediates, and products, thereby constructing a kinetic profile of the hydroboration reaction. nsf.gov This quantitative data is crucial for determining rate laws and activation parameters (enthalpy and entropy of activation), which in turn provide strong evidence for proposed reaction mechanisms, such as whether the process is dissociative or associative in nature. mku.ac.ke
Comparative Analysis and Future Research Outlook
Distinguishing Reactivity Profiles from Other Borane (B79455) Reagents
Dibromoborane (B81526) dimethyl sulfide (B99878) is a valuable hydroborating and reducing agent. researchgate.net Its reactivity is influenced by the presence of two bromine atoms on the boron center, which modulates its Lewis acidity and reactivity compared to other borane reagents like borane-dimethyl sulfide (BMS), monochloroborane-dimethyl sulfide, and 9-borabicyclo[3.3.1]nonane (9-BBN). redalyc.org
One of the key distinguishing features of dibromoborane dimethyl sulfide is its efficacy as a mild and selective reagent for the cleavage of ethers and the opening of epoxides. researchgate.net Unlike the highly corrosive nature of boron trihalides (BX₃), the dimethyl sulfide complex offers a more controlled reactivity, minimizing unwanted side reactions with sensitive functional groups. researchgate.net This enhanced chemoselectivity allows for its use in complex substrates where other reagents might lead to decomposition or multiple reactive pathways.
In hydroboration reactions, the choice of borane reagent significantly impacts the regioselectivity of the addition to unsaturated bonds. While diborane (B8814927) itself shows good regioselectivity with many alkenes, substituted boranes can offer even higher selectivity. For instance, in the hydroboration of 1-hexene, diborane provides 94% regioselectivity for the placement of the boron atom at the terminal carbon. In comparison, chloroborane-dimethyl sulfide increases this selectivity to 99%. redalyc.orgscielo.org.bo Similarly, with a more sterically hindered alkene like 2-methyl-1-butene, diborane achieves 99% regioselectivity, while chloroborane-dimethyl sulfide reaches 99.5%. redalyc.orgscielo.org.bo
Table 1: Regioselectivity of Various Borane Reagents with Alkenes
| Alkene | Borane Reagent | Regioselectivity (%) |
| 1-Hexene | Diborane | 94 |
| 1-Hexene | Chloroborane-dimethyl sulfide | 99 |
| 1-Hexene | 9-BBN | 99.9 |
| 2-Methyl-1-butene | Diborane | 99 |
| 2-Methyl-1-butene | Chloroborane-dimethyl sulfide | 99.5 |
| 2-Methyl-1-butene | 9-BBN | 99.8 |
| Styrene (B11656) | Diborane | 80 |
| Styrene | Chloroborane-dimethyl sulfide | 98 |
| Styrene | 9-BBN | 98.5 |
A significant area where the reactivity of dibromoborane dimethyl sulfide can be directly compared with its monobrominated counterpart is in the ring-opening of epoxides to form bromohydrins. Both reagents are highly effective for this transformation, proceeding with high stereo- and regioselectivity. researchgate.net
The reaction of terminal epoxides with both dibromoborane-dimethyl sulfide and monobromoborane-dimethyl sulfide generally proceeds via a borderline Sₙ2-type mechanism. This leads to the preferential formation of the primary bromide over the secondary bromide. researchgate.net However, the degree of regioselectivity can be influenced by the substitution on the epoxide and the specific borane reagent used. For example, in the cleavage of 1,2-epoxy-3-phenoxypropane, dibromoborane-dimethyl sulfide exhibits very high regioselectivity, favoring the formation of the primary bromide. researchgate.net
An important advantage of both mono- and dibromoborane-dimethyl sulfide complexes over some other brominating agents is that the regioselectivity of the epoxide opening is not significantly affected by the polarity of the solvent. researchgate.net
Table 2: Chemo- and Regioselective Cleavage of Epoxides with B-Bromoboranes
| Epoxide | Reagent and Reaction Conditions | Major Product (α-attack) (%) | Minor Product (β-attack) (%) | Yield (%) |
| 1,2-Epoxy-3-butene | BHBr₂-DMS / CHCl₃ / –35 °C / 16 h | 89 | 11 | 90 |
| 1,2-Epoxy-3-butene | BH₂Br-DMS / CHCl₃ / 0 °C to r.t. / 16 h | 83 | 17 | 87 |
| 1,2-Epoxy-3-phenoxypropane | BHBr₂-DMS / CHCl₃ / –35 °C / 16 h | >95 | <5 | 75 |
Emerging Research Avenues for Dibromoborane Dimethyl Sulfide Complex in Complex Molecule Synthesis
Beyond its established applications, dibromoborane dimethyl sulfide is finding increasing use in cutting-edge synthetic methodologies for the construction of complex molecules. These emerging research avenues highlight the versatility of this reagent in forming carbon-carbon and carbon-heteroatom bonds with high precision.
One promising area is its application in reductive elimination C-C bond forming reactions . sigmaaldrich.comsigmaaldrich.com This type of reaction is fundamental in organic synthesis for creating key carbon-carbon linkages in complex molecular frameworks. The unique electronic properties of the dibromoborane moiety can be harnessed to facilitate these transformations.
Another significant emerging application is in lithiation-borylation reactions with Hoppe's lithiated carbamates . sigmaaldrich.comsigmaaldrich.com This powerful methodology allows for the stereoselective synthesis of chiral boronic esters, which are versatile intermediates in organic synthesis, particularly for the construction of stereochemically rich molecules. The process involves the deprotonation of a carbamate, followed by trapping of the resulting carbanion with a boronic ester. The use of dibromoborane dimethyl sulfide in this context can lead to the formation of valuable building blocks for natural product synthesis and medicinal chemistry. nih.gov
Furthermore, dibromoborane dimethyl sulfide has been utilized in the preparation of boron analogues of uracil (B121893) . sigmaaldrich.comsigmaaldrich.com The synthesis of nucleoside analogues is a critical area of research in the development of antiviral and anticancer agents. By incorporating boron into the heterocyclic core of uracil, novel compounds with potentially unique biological activities can be accessed. researchgate.net
Finally, the reagent is being explored in boronation reactions for the formation of cyclic boronium salts . sigmaaldrich.comsigmaaldrich.com Cyclic boronium salts are reactive intermediates that can participate in a variety of transformations, making them valuable synthons for the construction of complex cyclic and polycyclic systems.
These emerging applications underscore the continued importance of dibromoborane dimethyl sulfide as a powerful tool for synthetic chemists, enabling the development of novel strategies for the efficient and selective synthesis of complex organic molecules.
Q & A
Q. What are the primary safety considerations when handling dibromoborane dimethyl sulfide complex in the laboratory?
- Methodological Answer: Handling requires stringent safety protocols due to its reactivity with water, flammability (H225), and corrosivity (H314). Key precautions include:
- Personal Protective Equipment (PPE): Use N95/P3 respirators, chemical-resistant gloves (EN 374 standard), and full-face shields to prevent skin/eye contact .
- Environmental Controls: Work in a fume hood with explosion-proof equipment (P241) and avoid water exposure (P223) to prevent violent reactions .
- Storage: Store at -20°C in inert, airtight containers to maintain stability and prevent decomposition .
Q. How is this compound typically employed as a reagent in organic synthesis?
- Methodological Answer: The complex acts as a reducing agent in hydroboration reactions, particularly for alkynes to generate (Z)-olefins. Key steps include:
- In Situ Preparation: Generated by slow addition of alkenes to borane complexes in THF at low temperatures (-78°C to 0°C) to control reactivity .
- Stoichiometry: Excess reagent ensures complete alkyne reduction, but requires careful quenching (e.g., with methanol) to avoid side reactions .
Advanced Research Questions
Q. What experimental design considerations are critical when using this complex in hydroboration reactions?
- Methodological Answer: Optimizing reaction efficiency involves:
- Temperature Control: Maintain sub-zero temperatures to stabilize the complex and suppress undesired side reactions (e.g., alkene hydroboration) .
- Solvent Selection: Use anhydrous THF or dichloromethane (1.0 M solution) to enhance solubility and reactivity .
- Stoichiometric Monitoring: Employ NMR or GC-MS to track reaction progress and confirm product stereoselectivity .
Q. How does this complex compare to other borane reagents (e.g., borane-THF) in terms of stability and selectivity?
- Methodological Answer:
- Stability: Dibromoborane-dimethyl sulfide is more stable than borane-THF, enabling higher concentrations (1.0 M vs. 0.5 M) and longer storage .
- Selectivity: The dimethyl sulfide ligand moderates borane reactivity, favoring regioselective alkyne reductions over competing alkene pathways .
- Drawbacks: The complex releases dimethyl sulfide, which has a strong odor and may require additional ventilation .
Q. What methodologies mitigate side reactions during multi-step syntheses involving this reagent?
- Methodological Answer:
- Quenching Protocols: After hydroboration, slowly add protic solvents (e.g., methanol) at low temperatures to decompose residual borane and prevent exothermic reactions .
- Byproduct Analysis: Use B NMR to detect borane intermediates and adjust reaction conditions (e.g., stoichiometry, temperature) to minimize impurities .
- Environmental Safety: Neutralize waste with dilute alkaline solutions (e.g., sodium bicarbonate) before disposal to avoid hazardous gas release (H261) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
